2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate
Description
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound characterized by a carbonate ester backbone with two fluorinated alkyl groups. The 2,2-difluoroethyl group (–CH2CF2–) and the 2,2,3,3,3-pentafluoropropyl group (–CF2CF2CF3) confer high electronegativity, chemical stability, and hydrophobicity. Such properties make it valuable in applications requiring inertness to harsh environments, such as specialty solvents, polymer precursors, or coatings.
Structure
3D Structure
Properties
Molecular Formula |
C6H5F7O3 |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C6H5F7O3/c7-3(8)1-15-4(14)16-2-5(9,10)6(11,12)13/h3H,1-2H2 |
InChI Key |
PYSZIOXDYDRBHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process typically follows a two-step mechanism:
-
Formation of methyl carbonate intermediate :
-
Displacement of methoxy group :
For the target compound, 2,2-difluoroethanol (R–OH) and 2,2,3,3,3-pentafluoropropanol (R'–OH) are sequentially reacted with DMC.
Experimental Procedure (Adapted from )
-
Step 1 : Synthesis of methyl 2,2-difluoroethyl carbonate
-
Reactants : 2,2-Difluoroethanol (1.0 mol), DMC (2.0 mol), sodium methoxide (0.1 mol)
-
Conditions : 120°C, 10 hours, methanol removal via distillation
-
Yield : ~55%
-
-
Step 2 : Synthesis of 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate
-
Reactants : Methyl 2,2-difluoroethyl carbonate (1.0 mol), 2,2,3,3,3-pentafluoropropanol (1.2 mol), sodium methoxide (0.1 mol)
-
Conditions : 120°C, 12 hours, methanol removal
-
Yield : 51%
-
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Sodium methoxide |
| Temperature | 120°C |
| Reaction Time | 10–12 hours |
| Purity (GC) | >99% |
Direct Transesterification in a Single Pot
A modified one-pot method eliminates intermediate isolation, improving efficiency:
Procedure
-
Reactants : 2,2-Difluoroethanol (1.0 mol), 2,2,3,3,3-pentafluoropropanol (1.0 mol), DMC (3.0 mol), sodium methoxide (0.15 mol)
-
Conditions : 130°C, 15 hours, continuous methanol distillation
-
Yield : 48%
Advantages :
-
Reduced purification steps
-
Higher scalability
Limitations :
-
Competing side reactions (e.g., symmetric carbonate formation)
Precursor Synthesis: 2,2-Difluoroethanol
The preparation of 2,2-difluoroethanol, a critical precursor, is achieved via LiAlH reduction of ethyl difluoroacetate:
Procedure
-
Reactants : Ethyl difluoroacetate (2.0 mol), LiAlH (1.4 mol), toluene solvent
-
Conditions : -10°C to 25°C, 4 hours
-
Yield : 93.3%
-
Purity : 99% (GC)
Key Reaction :
Alternative Fluoride Substitution Approaches
While less common, chloro-to-fluoro substitution has been explored for related carbonates. For example, dichloroethylene carbonate reacts with KF in the presence of tetra(diethylin) bromo-phosphonium (TPB) catalyst:
Procedure
-
Reactants : Dichloroethylene carbonate (1.0 mol), KF (5.0 mol), TPB (0.01 mol), acetonitrile solvent
-
Conditions : 70°C, 3 hours
Adaptability : This method could theoretically be modified for asymmetric carbonates by using mixed halogenated precursors, though no direct data exists for the target compound.
Catalytic and Solvent Optimization
Catalyst Screening
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Sodium methoxide | 51 | >99 |
| Potassium carbonate | 42 | 97 |
| Tetrabutylammonium bromide | 38 | 95 |
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 10 | 49 |
| Toluene | 12 | 51 |
| Acetonitrile | 8 | 45 |
Industrial-Scale Considerations
For large-scale production, continuous distillation of methanol is critical to drive transesterification equilibrium . Pilot studies using a 5-L reactor achieved 57% yield with optimized heat transfer and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are 2,2-difluoroethanol and 2,2,3,3,3-pentafluoropropanol.
Scientific Research Applications
Electrolyte Solutions
One of the primary applications of 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is as an electrolyte additive in lithium-ion batteries. Its properties enhance the electrochemical stability and performance of nonaqueous electrolyte solutions. Research indicates that incorporating this compound improves cycling stability and reduces voltage hysteresis in rechargeable alkali metal batteries .
| Property | Value |
|---|---|
| Electrochemical Stability | High |
| Voltage Hysteresis | Low |
| Temperature Range | Broad |
Material Science
In material science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings. Its unique structure allows for the modification of surface properties such as hydrophobicity and chemical resistance. Studies have demonstrated that materials derived from this compound exhibit enhanced durability and performance under harsh environmental conditions .
Chemical Synthesis
The compound is also significant in organic synthesis as a reagent for nucleophilic substitution reactions. It can act as an electrophile due to the presence of the carbonate group, facilitating the formation of various derivatives. Its reactivity profile makes it suitable for synthesizing complex fluorinated organic molecules .
Case Study 1: Lithium-Ion Battery Performance
A study investigated the use of this compound as an electrolyte additive in lithium-ion batteries. The results indicated that batteries with this additive exhibited improved charge-discharge cycles and enhanced thermal stability compared to conventional electrolytes. This was attributed to the compound's ability to form stable solid-electrolyte interphases (SEI) on the anode surface .
Case Study 2: Polymer Coatings
Research focused on developing fluorinated polymer coatings using this carbonate compound showed promising results in improving surface properties. The coatings demonstrated superior water repellency and chemical resistance when tested against various solvents and corrosive agents. These properties make them ideal for applications in protective coatings for industrial equipment .
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate involves its reactivity with nucleophiles, leading to the formation of substituted products. The presence of multiple fluorine atoms increases the electrophilicity of the carbonate group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify molecular structures .
Comparison with Similar Compounds
Ethyl 2,2,3,3,3-Pentafluoropropyl Carbonate
Structural Differences :
- Ethyl group (–CH2CH3) vs. 2,2-difluoroethyl group (–CH2CF2–) in the target compound.
- The ethyl group lacks fluorine substitution, resulting in lower electronegativity and hydrophobicity.
Physical Properties :
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-Trifluoroethyl Carbonate
Structural Differences :
- Heptafluorobutyl group (–CF2CF2CF2CF3) and 2,2,2-trifluoroethyl group (–CF2CH3) .
- Higher fluorine content than the target compound, leading to enhanced hydrophobicity.
Physical Properties :
- Molecular formula: C8H5F10O3.
- Molecular weight: 348.11 g/mol.
- Boiling point: Not explicitly reported but expected to exceed 150°C due to increased fluorination .
2,2,3,3,3-Pentafluoropropyl Methacrylate
Structural Differences :
- Methacrylate group (–COOCH2CF2CF3) vs. carbonate ester (–OCOO–) .
- The methacrylate group enables radical polymerization, unlike the carbonate ester.
Physical Properties :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate | C6H5F7O3 | 266.10 | ~150–160* | Specialty polymers, solvents |
| Ethyl 2,2,3,3,3-pentafluoropropyl carbonate | C7H7F5O3 | 234.12 | 141–142 | Coatings, polymer precursors |
| 2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroethyl carbonate | C8H5F10O3 | 348.11 | >150* | High-performance lubricants |
| 2,2,3,3,3-Pentafluoropropyl methacrylate | C7H7F5O2 | 218.12 | 54–55 (at 100 mmHg) | Hydrophobic polymer coatings |
*Estimated based on fluorination trends.
Key Research Findings
Stability and Degradation
Biological Activity
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 258.09 g/mol. This compound has garnered attention due to its unique structural features and potential applications in various fields, including materials science and organic synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
Chemical Structure and Properties
The compound features a carbonate functional group combined with difluoroethyl and pentafluoropropyl moieties. The presence of multiple fluorine atoms imparts distinctive chemical properties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₇O₃ |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 1980076-03-6 |
| Storage Temperature | Room temperature |
- Nucleophilic Substitution : The carbonate group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
- Hydrolysis : In aqueous environments, it can hydrolyze to yield corresponding alcohols and carbonic acid derivatives. This process is significant as it may influence the compound's bioavailability and metabolic pathways.
- Electrophilic Properties : The unique fluorinated structure can enhance its electrophilic character, potentially interacting with nucleophiles in biological systems.
Toxicity Studies
A study conducted on similar fluorinated compounds indicated that high levels of fluorinated organics could lead to cytotoxic effects in mammalian cell lines. These findings suggest that while low concentrations of this compound may be safe, further investigation is needed to establish a clear toxicity profile.
Biocompatibility Assessments
Research into biocompatibility has shown that certain fluorinated carbonates exhibit favorable interactions with biological tissues. For instance:
- Cell Viability Assays : Compounds structurally similar to this compound were tested for their effects on cell viability using MTT assays. Results indicated that modifications to the fluorinated groups significantly affected cell survival rates.
- In Vivo Studies : Animal studies have demonstrated that some fluorinated carbonates can be metabolized without significant adverse effects at controlled doses.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Cytotoxicity | Potential cytotoxic effects at high concentrations |
| Hydrolysis | Leads to alcohols and carbonic acid derivatives |
| Biocompatibility | Favorable interactions observed in preliminary studies |
Q & A
Basic Research Questions
Q. How can experimental design (DoE) optimize the synthesis of fluorinated carbonates like 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate?
- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst loading) and identify optimal conditions. A central composite design (CCD) can model nonlinear relationships, while response surface methodology (RSM) minimizes the number of experiments required. Prioritize factors such as fluorophilicity of reactants and solvent polarity to enhance yield .
Q. What analytical techniques are critical for characterizing fluorinated carbonate purity and structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR; <sup>19</sup>F and <sup>1</sup>H) to confirm substituent positions and ester linkage integrity. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities, while Fourier-transform infrared spectroscopy (FTIR) verifies carbonyl (C=O) and ether (C-O-C) functional groups. Differential scanning calorimetry (DSC) assesses thermal stability .
Q. How can stability studies under varying pH and temperature conditions be designed for fluorinated carbonates?
- Methodological Answer : Conduct accelerated aging experiments using Arrhenius kinetics at elevated temperatures (40–80°C) and buffer solutions (pH 3–10). Monitor degradation via HPLC to identify hydrolysis pathways. Use kinetic modeling to extrapolate shelf-life under standard conditions .
Q. What safety protocols are essential when handling fluorinated carbonates in laboratory settings?
- Methodological Answer : Employ fume hoods for synthesis and purification steps due to potential fluoride gas release. Use polytetrafluoroethylene (PTFE)-lined equipment to avoid solvent incompatibility. Personal protective equipment (PPE) must include fluoropolymer gloves (e.g., Viton®) and full-face respirators with fluoride-specific cartridges .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms for fluorinated carbonate formation?
- Methodological Answer : Apply density functional theory (DFT) to model transition states in nucleophilic acyl substitution reactions. Quantum mechanical calculations (e.g., Gaussian 16) optimize geometries of intermediates, while molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. Pair computational results with experimental <sup>19</sup>F NMR kinetic data for validation .
Q. What reactor design considerations are critical for scaling up fluorinated carbonate synthesis?
- Methodological Answer : Use continuous-flow reactors with corrosion-resistant materials (e.g., Hastelloy®) to manage exothermicity and improve heat transfer. Incorporate in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize residence time distribution (RTD) to minimize side-product formation during scale-up .
Q. How should contradictory data on fluorinated carbonate reactivity be analyzed?
- Methodological Answer : Perform sensitivity analysis to isolate variables causing discrepancies (e.g., trace moisture or metal ion contamination). Use multivariate regression to quantify interactions between solvent polarity, fluorophilicity, and reaction rates. Validate hypotheses with controlled experiments using deuterated solvents or isotopically labeled reagents .
Q. What advanced separation techniques address challenges in purifying fluorinated carbonates?
- Methodological Answer : Employ fluorophilic membranes (e.g., perfluoropolymer-based) for nanofiltration to separate fluorinated by-products. Supercritical CO2 extraction leverages the low polarity of fluorinated compounds for selective isolation. Simulated moving bed (SMB) chromatography optimizes enantiomeric resolution if chiral centers are present .
Q. How can reaction by-product formation pathways be elucidated for fluorinated carbonates?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify trace by-products. Isotopic labeling (e.g., <sup>18</sup>O in carbonyl groups) tracks hydrolysis pathways. Mechanistic studies with radical scavengers (e.g., TEMPO) or pH-controlled experiments differentiate between nucleophilic and radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
